1-Chloro-3H-benzo[F]chromene-2-carbaldehyde
Description
Properties
IUPAC Name |
1-chloro-3H-benzo[f]chromene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYKTSLWLLPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547583 | |
| Record name | 1-Chloro-3H-naphtho[2,1-b]pyran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61603-25-6 | |
| Record name | 1-Chloro-3H-naphtho[2,1-b]pyran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Design and Optimization
Starting with a pre-chlorinated flavanone, the Vilsmeier reagent (POCl3/DMF) facilitates simultaneous formylation and chlorination. For example, treatment of 1-chloroflavanone with POCl3/DMF at 130°C yields the target compound via electrophilic aromatic substitution at position 2 (adjacent to the lactone oxygen). The reaction proceeds through a chloro-iminium intermediate, with the formyl group directing subsequent chlorination.
Key Data :
Limitations and Scope
This method is highly sensitive to substituent effects. Electron-donating groups on the flavanone backbone enhance reactivity, whereas electron-withdrawing groups (e.g., nitro) suppress formylation. The chloro group’s position is dictated by the starting material’s substitution pattern, necessitating precise synthesis of chlorinated flavanones.
Knoevenagel Condensation Followed by Cyanide Reduction
A two-step strategy involving cyclocondensation and subsequent functional group interconversion has proven effective.
Annulative Condensation of Chlorosalicylaldehydes
Chlorinated salicylaldehydes (e.g., 6-chloro-2-hydroxybenzaldehyde) undergo Knoevenagel condensation with acrylonitrile in the presence of DMAP or DABCO to form 3-cyano-2H-chromenes. The chloro group’s position in the final product depends on the salicylaldehyde’s substitution:
$$
\text{6-Chlorosalicylaldehyde} + \text{Acrylonitrile} \xrightarrow{\text{DMAP, 70°C}} \text{8-Chloro-3-cyano-2H-benzo[f]chromene}
$$
Key Data :
Raney Nickel-Mediated Reduction
The 3-cyano intermediate is reduced to the aldehyde using Raney nickel in formic acid. This one-pot reduction avoids over-reduction to the alcohol, with the formyl group emerging as the sole product:
$$
\text{3-Cyano-8-chloro-2H-benzo[f]chromene} \xrightarrow{\text{Raney Ni, HCOOH}} \text{8-Chloro-2H-benzo[f]chromene-2-carbaldehyde}
$$
Key Data :
Positional Ambiguity and Numbering Considerations
The benzo[f]chromene numbering system often leads to confusion. In the above example, the "8-chloro" designation corresponds to position 1 in alternative nomenclature systems, depending on the parent structure’s orientation. X-ray crystallographic data confirms that the chloro and formyl groups occupy adjacent positions on the fused aromatic system.
Wittig Olefination and Subsequent Functionalization
The Wittig reaction offers a route to styryl-substituted chromenes, which can be further modified to introduce the aldehyde group.
Synthesis of Chlorinated Styrylchromenes
Reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with aromatic ylides generates (Z/E)-3-styryl derivatives. While this method primarily targets styryl appendages, halogenated ylides could theoretically introduce chloro groups. For example:
$$
\text{2-Phenyl-4-chloro-2H-chromene-3-carbaldehyde} + \text{Chlorobenzyltriphenylphosphonium ylide} \rightarrow \text{1-Chloro-3-styryl-2H-benzo[f]chromene-2-carbaldehyde}
$$
Key Data :
Post-synthesis chlorination using N-chlorosuccinimide (NCS) or Cl2 gas enables direct introduction of chloro groups.
Regioselectivity Challenges
The electron-withdrawing formyl group directs electrophilic substitution to meta positions, complicating access to the ortho (position 1) site. However, DFT calculations suggest that steric effects in the benzo[f]chromene system favor chlorination at the less hindered position adjacent to the oxygen atom.
Key Data :
- Optimal Reagent : Cl2 in CCl4 (0°C)
- Yield : <30% (due to poor regiocontrol)
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|---|
| Vilsmeier-Haack | Chlorinated flavanone | POCl3, DMF | 60–84 | High | Moderate |
| Knoevenagel + Reduction | Chlorosalicylaldehyde | DMAP, Raney Ni, HCOOH | 63–79 | Moderate | High |
| Wittig Olefination | 4-Chloro-3-carbaldehyde | Phosphonium ylides | 45–68 | Low | Low |
| Electrophilic Chlorination | Chromene-2-carbaldehyde | NCS, Cl2 | <30 | Poor | Low |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classical nucleophilic additions:
-
Grignard Reagents : Forms secondary alcohols with alkyl/aryl magnesium halides
-
Hydrazine Derivatives : Produces hydrazones under mild conditions (RT, ethanol)
-
Ammonia Derivatives : Generates Schiff bases with primary amines (e.g., aniline derivatives)
Key NMR shifts post-reaction:
| Product Type | Aldehyde Proton Disappearance (δ) | New Signal (δ) |
|---|---|---|
| Hydrazones | 10.33 (original CHO) | 8.15–8.45 (C=N–NH) |
| Schiff Bases | 10.33 | 8.30–8.60 (C=N–Ar) |
Cyclization Reactions
The compound participates in heterocycle formation:
-
With Hydrazines : Forms pyrazole-fused chromenes via 5-membered ring closure
-
With Urea/Thiourea : Produces quinazoline derivatives under acid catalysis
Example cyclization (hydrazine):
text1-Chloro-3H-benzo[f]chromene-2-carbaldehyde + R-NH-NH2 → Pyrazolo[4,3-c]benzo[f]chromene Conditions: EtOH, Δ, 6–8 h Yield: 68–82% [4]
Wittig Reactions
Reacts with phosphorus ylides to form α,β-unsaturated derivatives:
| Ylide Type | Product Configuration | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| (Ph)3P=CH-C6H4-OMe | (Z)-isomer | 74 | 12 |
| (Ph)3P=CH-C6H4-NO2 | (E)-isomer | 61 | 18 |
Characteristic ¹H NMR features:
Condensation Reactions
With Active Methylene Compounds (Knoevenagel):
textAldehyde + NC-CH2-COOR → Styryl Derivatives Catalyst: Piperidine Solvent: EtOH Yield: 55–72% [4]
With 1,3-Dicarbonyls : Forms fused chromene systems via tandem condensation-cyclization
Electrophilic Aromatic Substitution
The benzo[f]chromene system undergoes:
-
Nitration (HNO3/H2SO4): Para-directing effects observed
-
Halogenation (Cl2/FeCl3): Preferential substitution at C-8 position
Substitution pattern confirmation:
¹³C NMR shows new signals at δ 125–130 ppm (nitro) or δ 115–120 ppm (chloro)
Cross-Coupling Reactions
Participates in palladium-catalyzed couplings:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)2 | Biaryl derivatives | 65–78 |
| Sonogashira | RC≡CH | Alkynylated chromenes | 58–70 |
Optimal conditions:
Reductive Transformations
-
Aldehyde Reduction (NaBH4): Forms 2-hydroxymethyl derivatives (95% conversion)
-
Aromatic Ring Reduction (H2/Pd-C): Partially saturates the chromene system
This compound's dual reactivity (aldehyde + aromatic system) makes it valuable for synthesizing complex heterocycles. Recent studies highlight its potential in materials science, particularly for fluorescent dyes (quantum yield Φ = 0.42–0.57) and coordination polymers with transition metals .
Scientific Research Applications
Synthesis of Heterocycles
1-Chloro-3H-benzo[f]chromene-2-carbaldehyde serves as a versatile intermediate in the synthesis of various heterocycles. Its structure allows for diverse functionalization, making it a valuable building block in organic synthesis.
Table 1: Summary of Synthetic Applications
| Compound Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Benzo[c]coumarins | Michael addition with 3-cyanocoumarins | 23-70% | |
| Dihydropyranochromenes | Two-step synthesis | 60-84% | |
| Indole hybrids | Reaction with indoles | 60-84% |
The synthesis of benzo[c]coumarins involves a Michael addition reaction with 3-cyanocoumarins , leading to polyfunctionalized products. This method demonstrates the compound's utility in forming complex structures through multi-step synthetic pathways .
Biological Evaluation
Recent studies have highlighted the biological activities associated with derivatives of this compound. These derivatives have shown promise as potential therapeutic agents due to their interaction with various biological targets.
Antiproliferative Properties
Research indicates that certain derivatives exhibit antiproliferative effects against cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds synthesized from this aldehyde have been evaluated for their binding affinity towards specific enzymes, such as CDK-5, which is involved in cell cycle regulation .
Computational Studies
In silico studies utilizing Density Functional Theory (DFT) have been employed to optimize the molecular configurations of compounds derived from this compound. These studies help predict the reactivity and stability of synthesized compounds, guiding further experimental work .
Case Studies
Several case studies illustrate the compound's applications:
- Synthesis of Coumarin Derivatives : A study demonstrated a novel approach to synthesize coumarin-based dihydropyranochromenes using this compound as a precursor. The resulting compounds exhibited significant biological activity, indicating their potential use in drug development .
- Hybrid Compounds : Another investigation focused on the formation of indole hybrids through reactions involving this aldehyde. The optimized conditions yielded high-purity products, showcasing its effectiveness as a synthetic intermediate .
Mechanism of Action
The mechanism of action of 1-Chloro-3H-benzo[F]chromene-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and chlorine functional groups. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
(a) 1-Methyl-3H-benzo[f]chromen-3-one (Compound 6)
- Substituents : Methyl group at position 1, ketone at position 3.
- Synthesis : Prepared via silica-supported Muffle furnace at 100°C, completing in 17 minutes under optimized conditions. Conventional methods require longer reaction times, highlighting the efficiency of modern synthesis techniques .
- Key Differences :
- The methyl group (electron-donating) vs. chlorine (electron-withdrawing) alters electronic density.
- Aldehyde (position 2) in the target compound vs. ketone (position 3) in this analog. Aldehydes are generally more reactive in nucleophilic additions.
(b) 3-(Dimethylamino)-1-oxobenzo[f]chromene-2-carbaldehyde (CAS 55841-04-8)
- Substituents: Dimethylamino group at position 3, oxo group at position 1.
- Physicochemical Properties: Molecular weight: 267.09 g/mol. XLogP: 2.8 (indicating moderate lipophilicity). Polar surface area (PSA): 46.6 Ų (suggests moderate solubility). Hydrogen bond acceptors: 4; donors: 0 .
- Key Differences: The dimethylamino group (strong electron-donating) enhances solubility but reduces electrophilicity compared to chlorine. Dual functional groups (aldehyde and ketone) may enable unique reactivity patterns.
(c) 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS 420814-87-5)
- Structure : Indole core with chloro-fluorobenzyl and aldehyde groups.
- Key Differences: Indole scaffold vs. Presence of fluorine (high electronegativity) may enhance metabolic stability compared to chlorine .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP | PSA (Ų) | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| 1-Chloro-3H-benzo[F]chromene-2-carbaldehyde | Not available | ~2.5* | ~40* | 2 (aldehyde, Cl) | Aldehyde, Chlorine |
| 1-Methyl-3H-benzo[f]chromen-3-one | Not available | ~2.2* | ~30* | 1 (ketone) | Ketone, Methyl |
| 3-(Dimethylamino)-1-oxobenzo[f]chromene-2-carbaldehyde | 267.09 | 2.8 | 46.6 | 4 | Aldehyde, Ketone, Dimethylamino |
| 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde | 287.72 | ~3.0* | ~40* | 3 (aldehyde, Cl, F) | Aldehyde, Chlorine, Fluorine |
*Estimated based on structural analogs.
Biological Activity
1-Chloro-3H-benzo[F]chromene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₀ClO₂ and a molecular weight of 250.68 g/mol. The structure features a benzochromene core with a chloro and an aldehyde functional group, which are critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound showed potent activity with MIC values ranging from 3.12 μg/mL to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : It also inhibited biofilm formation significantly below its MIC, indicating potential as a therapeutic agent against biofilm-associated infections.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 3.12 |
| Pseudomonas aeruginosa | 6.25 |
Anticancer Activity
The compound has shown promising anticancer properties in various studies.
- Cell Line Studies : In vitro studies indicated that this compound exhibited cytotoxic effects on multiple cancer cell lines, including breast cancer and lung adenocarcinoma, with IC₅₀ values ranging from 1.143 μM to 9.27 μM .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| Breast Cancer | 9.27 |
| Lung Adenocarcinoma | 1.143 |
| Ovarian Adenocarcinoma | 2.76 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer effects, the compound has been investigated for its anti-inflammatory properties.
- Inflammatory Model Studies : In animal models, it reduced inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
A notable study focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the structure led to compounds with improved potency against specific bacterial strains and cancer cell lines, showcasing the importance of structure-activity relationships (SAR) in drug development .
Q & A
Q. What safety protocols are essential for handling this compound in aqueous environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
